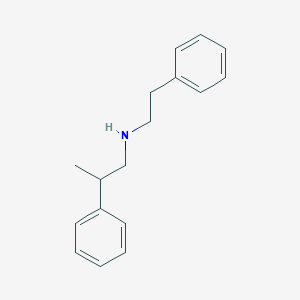
N-(4-chlorobenzyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as 4-chlorobenzyl-3-methylbenzamide or CBM. This compound has a wide range of applications in the field of scientific research, especially in the study of biological systems.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-3-methylbenzamide is not fully understood. However, it is known to bind to specific sites on proteins such as GPCRs and modulate their activity. This compound has also been shown to inhibit the activity of enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell death. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide has been shown to have analgesic effects and reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-methylbenzamide has several advantages for lab experiments. It is a highly specific compound that can target specific proteins and pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chlorobenzyl)-3-methylbenzamide in scientific research. One potential direction is the use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is the development of new analogs of this compound that can have improved solubility and potency. Additionally, N-(4-chlorobenzyl)-3-methylbenzamide can be used as a tool to study the structure and function of various proteins and pathways involved in biological processes.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-3-methylbenzamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl chloride and 3-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-methylbenzamide has been extensively used in scientific research due to its ability to modulate biological systems. It has been used as a tool to study the structure and function of proteins such as G protein-coupled receptors (GPCRs). This compound has also been used to study the signaling pathways involved in various physiological processes such as inflammation, pain, and cancer.
Eigenschaften
Produktname |
N-(4-chlorobenzyl)-3-methylbenzamide |
|---|---|
Molekularformel |
C15H14ClNO |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
SKCBZDMVJQEKIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)

![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![3-[(2-Chlorobenzyl)amino]-1-adamantanol](/img/structure/B267835.png)